

# Application Note: Analytical Characterization of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

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## Compound of Interest

Compound Name: 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Cat. No.: B1334067

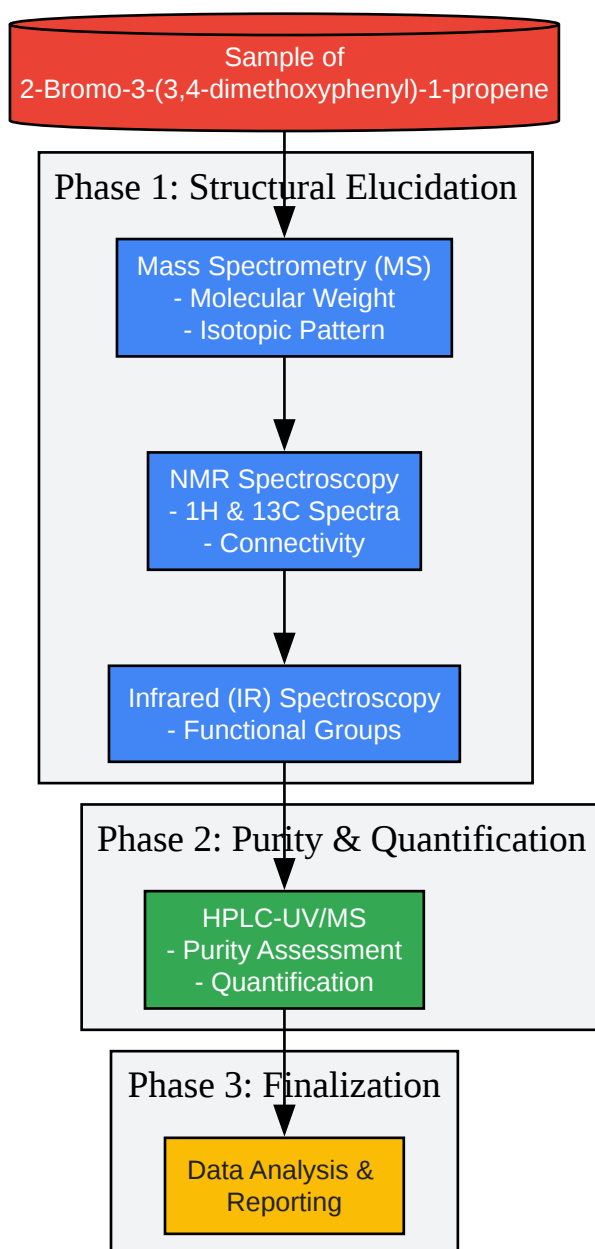
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**. The protocols detailed herein describe the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy for unambiguous characterization. Representative data is presented in tabular format to guide researchers in their analytical endeavors.

## Analytical Workflow

The comprehensive characterization of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** follows a logical workflow, beginning with structural identification and culminating in purity verification. This process ensures the compound's identity, structure, and purity are confirmed before its use in further research or development.



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Caption: Workflow for the analytical characterization of a target compound.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. For bromo-compounds, the presence of bromine's two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in a near 1:1 ratio, provides a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.<sup>[1]</sup>

## Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as acetonitrile or methanol.
- Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- MS Parameters (Positive ESI Mode):
  - Ion Source: ESI (+)
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Mass Range: m/z 50-500

## Data Presentation:

Parameter	Expected Value
Chemical Formula	C <sub>11</sub> H <sub>13</sub> BrO <sub>2</sub>
Molecular Weight	272.01 g/mol
[M+H] <sup>+</sup> (79Br)	m/z 273.0178
[M+H] <sup>+</sup> (81Br)	m/z 275.0158
Isotopic Ratio	~1:1

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure.  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR identifies the different carbon environments in the molecule.

## Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single pulse (zg30)
  - Spectral Width: 16 ppm
  - Number of Scans: 16
  - Relaxation Delay: 2.0 s
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled (zgpg30)
  - Spectral Width: 240 ppm
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

## Data Presentation (Expected Chemical Shifts):

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
<b>~6.8-7.0</b>	<b>m</b>	<b>3H</b>	<b>Ar-H</b>
~5.6-5.8	m	2H	=CH <sub>2</sub>
~3.9	s	6H	-OCH <sub>3</sub>

| ~3.6 | s | 2H | Ar-CH<sub>2</sub> |

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
<b>~149</b>	<b>Ar-C-O</b>
~148	Ar-C-O
~135	C=CH <sub>2</sub>
~128	Ar-C (quaternary)
~125	=CH <sub>2</sub>
~121	Ar-CH
~112	Ar-CH
~111	Ar-CH
~56	-OCH <sub>3</sub>

| ~40 | Ar-CH<sub>2</sub> |

## High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantification. A reverse-phase method is typically suitable for a molecule of this polarity.

Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Gradient Program:
  - Start at 60% B, hold for 2 minutes.
  - Linear gradient to 95% B over 10 minutes.
  - Hold at 95% B for 3 minutes.
  - Return to 60% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Detection: UV at 254 nm
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute as necessary.

## Data Presentation:

Parameter	Expected Value
Retention Time	~8.5 min (dependent on exact system)
Purity (by area %)	>95%
Tailing Factor	0.9 - 1.5
Theoretical Plates	>2000

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

### Experimental Protocol:

- Instrumentation: An FTIR spectrometer with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16

### Data Presentation (Expected Absorption Bands):

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1600	Strong	C=C Stretch (alkene)
~1510, ~1450	Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (aryl ether)
~1020	Strong	C-O Stretch (aryl ether)
~650	Medium	C-Br Stretch

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## References

- 1. mass spectrum of 2-bromo-2-methylpropane  $C_4H_9Br$   $(CH_3)_3CBr$  fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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